molecular formula C10H11ClN2S B1333567 (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine CAS No. 36318-59-9

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine

Cat. No.: B1333567
CAS No.: 36318-59-9
M. Wt: 226.73 g/mol
InChI Key: GGIYCALCWUWLHT-UHFFFAOYSA-N
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Description

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine is a compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals. This compound, in particular, has been studied for its potential antibacterial properties .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-7-8(11)3-2-4-9(7)13-10-12-5-6-14-10/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIYCALCWUWLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368600
Record name N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36318-59-9
Record name N-(3-Chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in several biological applications:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine. The thiazole ring structure is known to enhance activity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities. Thiazole derivatives are recognized for their efficacy against bacterial and fungal pathogens. In vitro studies have shown that related compounds possess potent activity against strains such as Staphylococcus aureus and Candida albicans, indicating that this compound could be effective in treating infections caused by these organisms .

Agrochemical Applications

Thiazole derivatives are also explored for their potential as agrochemicals. The compound's ability to act as a herbicide or fungicide can be attributed to its structural features that interact with biological targets in plants and fungi. Research has indicated that thiazole-based compounds can inhibit key enzymes involved in plant growth or pathogen proliferation, making them suitable candidates for agricultural applications .

Material Science Applications

In material science, this compound can be utilized in the development of new polymers or coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices may enhance the mechanical properties or provide antimicrobial surfaces for medical devices .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated significant cytotoxic effects on cancer cell lines.
Antimicrobial Properties Exhibited potent activity against Staphylococcus aureus and Candida albicans.
Agrochemical Potential Effective as a herbicide/fungicide inhibiting key enzymatic pathways in plants.
Material Science Potential use in developing antimicrobial coatings for medical applications.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine involves its interaction with bacterial cell walls, leading to disruption and eventual cell death. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards bacterial cells .

Comparison with Similar Compounds

Similar compounds include:

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity.

Biological Activity

(3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine, with the CAS number 36318-59-9, is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H11ClN2S
  • Molecular Weight : 226.73 g/mol
  • IUPAC Name : N-(3-chloro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Synthesis Methods

The synthesis of this compound typically involves the Hantzsch thiazole synthesis. This method includes:

  • Reactants : A substituted thiourea and α-halo ketones.
  • Solvent : Commonly ethanol is used as a solvent.
  • Reactions : The compound can undergo various reactions such as oxidation, reduction, nucleophilic substitution, and coupling reactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Notably:

  • Staphylococcus aureus : This compound has shown promising results with minimal inhibitory concentrations (MIC) indicating effectiveness against this Gram-positive bacterium.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus≤0.25
Escherichia coli8
Acinetobacter baumannii≤0.25

These results suggest that the compound has potential as an antimicrobial agent in pharmaceutical applications .

Research Findings

  • Case Studies :
    • In a study evaluating the antibacterial activity of various thiazole derivatives, this compound demonstrated comparable effectiveness to established antibiotics like ciprofloxacin .
    • Another study reported that derivatives of similar thiazole compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action :
    • The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways within bacterial cells .

Comparative Analysis

To understand how this compound stacks up against similar compounds, a comparison table is provided below.

Compound NameStructure TypeBiological Activity
This compoundThiazole derivativeAntibacterial
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineThiazole derivativeAntibacterial
Tolfenamic acidNon-thiazole derivativeAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Chloro-2-methyl-phenyl)-(4,5-dihydro-thiazol-2-yl)-amine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted phenylhydrazines with thiazolidinone precursors under acidic conditions (e.g., concentrated H₂SO₄ or POCl₃). For example, cyclization of 3-chloro-2-methylphenyl isothiocyanate with 4,5-dihydrothiazol-2-amine intermediates in the presence of iodine/KI yields the target compound. Intermediates are characterized using FT-IR (to confirm C=S or C=O stretches) and LC-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and torsional strain in the thiazole ring (e.g., C–S–C angles ~92–95°) and confirms chloro-methyl substitution on the phenyl ring .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for the 3-chloro-2-methylphenyl group) and dihydrothiazole NH (δ 3.2–3.8 ppm). Coupling constants (e.g., J = 8–10 Hz) differentiate cis/trans conformers .
  • HRMS : Validates molecular formula (C₁₁H₁₂ClN₂S) with <2 ppm mass error .

Q. What in vitro assays are typically used to screen its biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/− bacteria).
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • SAR Studies : Modifications at the thiazole 2-position (e.g., replacing NH with N-alkyl groups) are tested to enhance bioavailability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

  • Methodological Answer : Contradictions arise from dynamic rotational isomerism in the dihydrothiazole ring. Strategies include:

  • VT-NMR : Variable-temperature NMR (e.g., 298–343 K) to observe coalescence of NH proton signals, indicating energy barriers for ring inversion .
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-311++G** level) to identify dominant conformers .

Q. What computational approaches predict binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinase targets). The chloro-methyl group shows hydrophobic contacts in active sites.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. RMSD plots >3 Å suggest poor target engagement .

Q. How can reaction yields be optimized using Design of Experiments (DOE)?

  • Methodological Answer :

  • Factors : Temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst loading (0.1–1 eq KI).
  • Response Surface Methodology (RSM) : Central composite design identifies optimal conditions (e.g., 90°C in DMF with 0.5 eq KI), improving yields from 45% to 78% .

Q. What protocols assess environmental fate and ecotoxicity of this compound?

  • Methodological Answer :

  • Biodegradation : OECD 301F test to measure % mineralization over 28 days.
  • Aquatic Toxicity : Daphnia magna acute toxicity (48-h LC₅₀). Structural analogs show EC₅₀ values >100 mg/L, suggesting low hazard .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies (e.g., Forest plots). Variability may stem from assay conditions (e.g., serum concentration in cell culture).
  • Counter-Screen : Test against unrelated targets (e.g., CYP450 enzymes) to rule out nonspecific inhibition .

Theoretical Framework Integration

Q. How does the compound’s electronic structure influence its reactivity?

  • Methodological Answer :

  • Hammett Analysis : Substituent constants (σ⁺ for 3-Cl-2-Me) correlate with reaction rates in nucleophilic aromatic substitution.
  • NBO Analysis : Delocalization of thiazole lone pairs into the phenyl ring increases electrophilicity at C4 .

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